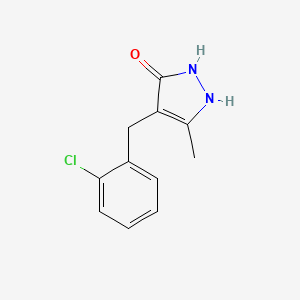

4-(2-chlorobenzyl)-3-méthyl-1H-pyrazol-5-ol

Vue d'ensemble

Description

4-(2-chlorobenzyl)-3-methyl-1H-pyrazol-5-ol is a useful research compound. Its molecular formula is C11H11ClN2O and its molecular weight is 222.67 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-(2-chlorobenzyl)-3-methyl-1H-pyrazol-5-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-chlorobenzyl)-3-methyl-1H-pyrazol-5-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Agents anticonvulsifs

Les pyridazines, qui comprennent des composés comme le 4-(2-chlorobenzyl)-3-méthyl-1H-pyrazol-5-ol, ont été rapportés comme ayant des propriétés anticonvulsives . Ces composés peuvent être essentiels dans le développement de nouveaux médicaments pour le traitement de l'épilepsie et d'autres troubles convulsifs.

Activité anticancéreuse

Des recherches sont en cours sur l'activité anticancéreuse des dérivés de la pyridazine. Le This compound est soumis à des investigations pharmacologiques pour évaluer son efficacité contre les cellules cancéreuses .

Adjuvants antibactériens

Dans la lutte contre la résistance aux antimicrobiens, le This compound a été identifié comme un inhibiteur en laboratoire de E. coli DsbB, qui est impliqué dans le repliement des protéines dans l'enveloppe cellulaire . Cette application est particulièrement pertinente dans le développement de stratégies pour lutter contre les souches bactériennes résistantes aux médicaments.

Perturbation de l'homéostasie des protéines de l'enveloppe cellulaire

En altérant la formation de liaisons disulfures médiée par DsbA, le This compound peut incapaciter diverses β-lactamases et déstabiliser les enzymes mobiles de résistance à la colistine . Cela suggère son utilisation potentielle pour améliorer l'efficacité des antibiotiques existants.

Irritants sensoriels pour la recherche

En tant qu'irritant sensoriel, le This compound peut être utilisé pour évaluer les modifications du rythme respiratoire normal des sujets exposés, ce qui est précieux dans les études toxicologiques .

Mécanisme D'action

- Dichlorobenzyl alcohol is primarily used as a mild antiseptic for treating sore throats. Its primary targets are the bacterial and viral pathogens associated with mouth and throat infections .

- Although the exact molecular targets are not fully understood, it is believed that dichlorobenzyl alcohol interacts with external proteins, leading to their denaturation and rearrangement of tertiary protein structures .

Target of Action

Mode of Action

Activité Biologique

4-(2-chlorobenzyl)-3-methyl-1H-pyrazol-5-ol is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound possesses a unique structural configuration that may enhance its interaction with various biological targets, making it a subject of interest in medicinal chemistry. This article delves into the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties.

Chemical Structure and Properties

The molecular formula of 4-(2-chlorobenzyl)-3-methyl-1H-pyrazol-5-ol is CHClNO, with a molecular weight of approximately 227.67 g/mol. The presence of a chlorobenzyl group and a methyl group on the pyrazole ring contributes to its reactivity and biological activity.

Antimicrobial Activity

Research has demonstrated that 4-(2-chlorobenzyl)-3-methyl-1H-pyrazol-5-ol exhibits significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.22 μg/mL | 0.25 μg/mL |

| Escherichia coli | 0.30 μg/mL | 0.35 μg/mL |

| Pseudomonas aeruginosa | 0.40 μg/mL | 0.45 μg/mL |

These results indicate that the compound is particularly effective against Staphylococcus aureus, which is known for its antibiotic resistance.

Anti-inflammatory Activity

In addition to its antimicrobial effects, 4-(2-chlorobenzyl)-3-methyl-1H-pyrazol-5-ol has shown promising anti-inflammatory properties. Studies indicate that it can inhibit key inflammatory pathways, potentially making it useful in treating conditions characterized by inflammation.

Table 2: Anti-inflammatory Activity Data

| Compound | IC (μg/mL) | Reference Standard (IC) |

|---|---|---|

| 4-(2-chlorobenzyl)-3-methyl-1H-pyrazol-5-ol | 57.24 | Diclofenac Sodium (54.65) |

The compound's ability to modulate inflammatory responses suggests its potential as a therapeutic agent in inflammatory diseases.

Anticancer Potential

Emerging research indicates that pyrazole derivatives, including 4-(2-chlorobenzyl)-3-methyl-1H-pyrazol-5-ol, may possess anticancer properties. Preliminary studies have suggested that this compound can inhibit the proliferation of cancer cells and induce apoptosis.

Case Study: Anticancer Activity

In vitro studies on glioma cell lines revealed that treatment with 4-(2-chlorobenzyl)-3-methyl-1H-pyrazol-5-ol resulted in significant reductions in cell viability and induced apoptosis through the activation of caspase pathways. Further investigations are required to elucidate the specific mechanisms involved.

The precise mechanism by which 4-(2-chlorobenzyl)-3-methyl-1H-pyrazol-5-ol exerts its biological effects involves interactions with various enzymes and receptors within the body. The chlorobenzyl moiety is believed to enhance binding affinity to biological targets, modulating their activity and leading to the observed therapeutic effects.

Propriétés

IUPAC Name |

4-[(2-chlorophenyl)methyl]-5-methyl-1,2-dihydropyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O/c1-7-9(11(15)14-13-7)6-8-4-2-3-5-10(8)12/h2-5H,6H2,1H3,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQBOAVPXKDMZMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NN1)CC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.